molecular formula C9H17NO2 B2451456 1-(2-Hydroxycyclohexyl)azetidin-3-ol CAS No. 1342540-35-5

1-(2-Hydroxycyclohexyl)azetidin-3-ol

Cat. No.: B2451456
CAS No.: 1342540-35-5
M. Wt: 171.24
InChI Key: WCAJANKRFYRKFV-UHFFFAOYSA-N
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Description

1-(2-Hydroxycyclohexyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an azetidin-3-ol moiety Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxycyclohexyl)azetidin-3-ol typically involves the following steps:

  • Preparation of Cyclohexanone Derivative: : The starting material, cyclohexanone, is subjected to a series of reactions to introduce the hydroxy group at the desired position. This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

  • Formation of Azetidine Ring: : The cyclohexanone derivative is then reacted with an appropriate azetidine precursor. One common method involves the use of 1-azabicyclo[1.1.0]butane (ABB) in the presence of a copper(II) triflate catalyst to form the azetidine ring .

  • Hydrolysis and Purification: : The resulting product is hydrolyzed to obtain this compound. The compound is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxycyclohexyl)azetidin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halides, amines, organometallic reagents

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Diastereoselective products

    Substitution: Halogenated or aminated azetidine derivatives

Scientific Research Applications

1-(2-Hydroxycyclohexyl)azetidin-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxycyclohexyl)azetidin-3-ol involves its interaction with molecular targets through its hydroxy and azetidine moieties. The hydroxy group can form hydrogen bonds with biological molecules, while the azetidine ring can participate in ring-opening reactions under appropriate conditions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: A structurally similar compound with a carbonyl group at the second position. It is known for its use in the synthesis of β-lactam antibiotics.

    1-Azabicyclo[1.1.0]butane: A precursor used in the synthesis of azetidines. It has a similar ring structure but lacks the hydroxy group.

    2,3-Disubstituted Azetidines: Compounds with substitutions at the second and third positions of the azetidine ring.

Uniqueness

1-(2-Hydroxycyclohexyl)azetidin-3-ol is unique due to the presence of both the hydroxy group and the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

1-(2-hydroxycyclohexyl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-7-5-10(6-7)8-3-1-2-4-9(8)12/h7-9,11-12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAJANKRFYRKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CC(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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